N-Tetradecanoyl-alanine monosodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium n-tetradecanoyl-l-alaninate can be synthesized through the reaction of tetradecanoic acid (myristic acid) with l-alanine in the presence of a base such as sodium hydroxide. The reaction typically involves the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amino group of l-alanine, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of sodium n-tetradecanoyl-l-alaninate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and dried to obtain a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium n-tetradecanoyl-l-alaninate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield tetradecanoic acid and l-alanine.
Substitution: The compound can participate in substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various metal salts or cation exchange resins.
Major Products Formed
Hydrolysis: Tetradecanoic acid and l-alanine.
Oxidation: Carboxylic acids.
Substitution: Corresponding metal salts.
Scientific Research Applications
Sodium n-tetradecanoyl-l-alaninate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium n-tetradecanoyl-l-alaninate involves its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic and hydrophilic molecules, allowing it to solubilize and disperse various substances. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
Sodium n-dodecanoyl-l-alaninate: Similar structure but with a shorter alkyl chain (12 carbons) compared to sodium n-tetradecanoyl-l-alaninate (14 carbons).
Sodium n-hexadecanoyl-l-alaninate: Similar structure but with a longer alkyl chain (16 carbons).
Sodium n-octadecanoyl-l-alaninate: Similar structure but with an even longer alkyl chain (18 carbons).
Uniqueness
Sodium n-tetradecanoyl-l-alaninate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifying and dispersing agent in various applications .
Properties
Molecular Formula |
C17H32NNaO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
sodium;2-(tetradecanoylamino)propanoate |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
KCPRYTSOOWAFQV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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